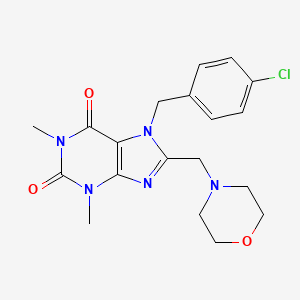

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

Historical Development of Purine-Based Therapeutics

Purine-based therapeutics trace their origins to the early 20th century, beginning with the isolation of naturally occurring xanthines such as theophylline, theobromine, and caffeine. The seminal work of Drury and Szent-Gyorgi in 1929 on adenosine’s cardiovascular effects marked a turning point, catalyzing research into purinergic signaling pathways. By the mid-20th century, synthetic modifications of the xanthine core enabled the development of derivatives with enhanced selectivity and reduced side effects.

A landmark advancement was the discovery of Traube’s synthesis method, which facilitated the production of 5,6-diaminouracil precursors for xanthine derivatives. This method underpinned the creation of early adenosine receptor antagonists, such as theophylline, used clinically for asthma and chronic obstructive pulmonary disease. The 21st century saw a surge in patent filings for xanthine derivatives targeting diverse pathologies, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes and adenosine receptor modulators for cardiovascular diseases (Table 1).

Table 1: Key Therapeutic Targets of Patented Xanthine Derivatives (2002–2020)

| Therapeutic Category | Example Substituents | Clinical Application |

|---|---|---|

| DPP-IV inhibitors | 8-(3-Aminopiperidin-1-yl) groups | Type 2 diabetes mellitus |

| Adenosine receptor antagonists | 1,3-Dimethyl, 8-arylalkyl groups | Cardiovascular diseases |

| Phosphoenolpyruvate carboxykinase inhibitors | 7-Substituted benzyl groups | Metabolic disorders |

Significance of 8-Substituted Xanthines in Drug Discovery

The 8-position of the xanthine scaffold has emerged as a critical site for structural diversification. Substitutions at this position influence receptor binding affinity, metabolic stability, and solubility. For instance:

- 8-Arylalkyl groups enhance adenosine A1 and A2B receptor selectivity, as demonstrated by derivatives with 8-(3-aminopiperidin-1-yl) groups showing nanomolar affinity.

- 8-Morpholinylmethyl groups , as seen in the compound of interest, introduce hydrophilic character, potentially improving bioavailability and blood-brain barrier penetration.

Crystallographic studies of adenosine receptors reveal that 8-substituents project into extracellular regions, enabling interactions with allosteric binding pockets. This structural feature has been exploited to develop fluorescent probes and multitarget ligands, expanding the utility of xanthines beyond traditional applications.

Structural Classification of Purine-2,6-Dione Compounds

Purine-2,6-diones are classified based on substitutions at positions 1, 3, 7, and 8 of the xanthine core (Figure 1):

- Position 1 and 3 : Typically occupied by methyl or ethyl groups to mimic natural xanthines (e.g., theophylline).

- Position 7 : Often modified with hydrophobic groups (e.g., 4-chlorobenzyl) to enhance receptor binding via π-π interactions.

- Position 8 : A hotspot for functionalization with heterocycles (e.g., morpholine) or amines to modulate pharmacokinetic properties.

The compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exemplifies a multitarget scaffold:

Research Objectives and Scope

This article aims to:

- Contextualize the compound within the historical evolution of xanthine-based therapeutics.

- Analyze the structural and functional implications of its substitution pattern.

- Identify potential therapeutic applications based on analog studies and receptor profiling.

Future research directions include synthesizing analogs with varied 8-substituents to explore structure-activity relationships and evaluating in vitro binding affinity across adenosine receptor subtypes.

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQVRSBUODAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7

The 4-chlorobenzyl group at position 7 is a critical pharmacophore. Key analogs include:

Key Findings :

Substituent Variations at Position 8

The morpholin-4-ylmethyl group at position 8 distinguishes Compound A from other derivatives:

Key Findings :

Key Findings :

Physicochemical Properties

Q & A

Q. Experimental Design :

- Synthesize 10–15 analogs with systematic substituent changes.

- Test in parallel assays (e.g., cytotoxicity, target inhibition) to map pharmacophore requirements .

- Use QSAR models to prioritize synthetic targets .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

Case Study : Discrepancies in kinase inhibition between 4-chlorobenzyl (target compound) and 4-fluorobenzyl analogs .

Reproducibility Checks :

- Standardize assay conditions (e.g., ATP concentration, buffer pH) .

Biophysical Validation :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to confirm direct interactions .

Cellular Context Analysis :

- Compare activity in cell lines with varying expression levels of off-target proteins .

Advanced: What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 Inhibition : Fluorescent assays to assess drug-drug interaction risks .

In Vivo Profiling :

- Pharmacokinetic Parameters : Administer IV/PO to rodents; measure plasma half-life (t½), Cmax, and AUC .

Metabolite Identification :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.